molecular formula C7H7BrN2O B057907 2-Acetamido-5-bromopyridine CAS No. 7169-97-3

2-Acetamido-5-bromopyridine

Cat. No. B057907
CAS RN: 7169-97-3
M. Wt: 215.05 g/mol
InChI Key: MJFCOXATGBYERZ-UHFFFAOYSA-N
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Description

2-Acetamido-5-bromopyridine is a compound that has been studied for its various chemical properties, including its synthesis, molecular structure, reactions, and both physical and chemical characteristics. Its significance lies in its utility in chemical reactions, serving as a precursor for the synthesis of other compounds, and its role in understanding chemical and physical interactions at the molecular level.

Synthesis Analysis

The synthesis of 2-Acetamido-5-bromopyridine and related derivatives involves multiple steps, including bromination, acetamidation, and various catalytic processes. Studies have reported on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating the versatility of bromopyridines in chemical synthesis (Ahmad et al., 2017).

Molecular Structure Analysis

Research into the molecular structure of 2-Acetamido-5-bromopyridine and similar compounds often employs computational and experimental methods, including density functional theory (DFT) and spectroscopic techniques. These studies provide insights into the conformational stability, electronic structure, and vibrational characteristics of the molecule (Premkumar et al., 2016).

Chemical Reactions and Properties

2-Acetamido-5-bromopyridine participates in various chemical reactions, acting as a key intermediate in the synthesis of complex organic molecules. Its reactivity has been explored in contexts such as palladium-catalyzed amination and radiofluorination, highlighting its utility in both traditional and advanced chemical synthesis techniques (Pauton et al., 2019).

Physical Properties Analysis

The physical properties of 2-Acetamido-5-bromopyridine, including its melting point, boiling point, solubility, and spectroscopic characteristics, are crucial for its handling and application in various chemical processes. These properties are determined through experimental studies and help in the proper storage, manipulation, and use of the compound in laboratory settings.

Chemical Properties Analysis

The chemical properties of 2-Acetamido-5-bromopyridine, such as its reactivity with different reagents, stability under various conditions, and participation in multi-component reactions, are well-documented. Its role as a convertible isocyanide in multicomponent chemistry underscores its versatility and potential for creating a wide range of chemical products (van der Heijden et al., 2016).

Scientific Research Applications

  • Synthesis of Piperazines and Pyridines :

    • It has been used in the asymmetric synthesis of piperazines from chiral non-racemic lactams (Micouin et al., 1994).
    • Also, for the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions (Ahmad et al., 2017).
  • Spectroscopic and Conformational Studies :

    • The conformational and spectroscopic profiles of related compounds, like 2-acetamido-5-aminopyridine, were studied using computational and experimental methods (Pathak et al., 2015).
  • Enzyme Interaction Research :

    • 2-Bromoacetamidopyridine was examined as a potential active site-directed alkylating agent for histidine decarboxylase from Lactobacillus 30a (Lane & Thill, 1978).
  • Medical and Biological Applications :

    • Used in the total synthesis and study of the adjuvant activity of bacterial peptidoglycan derivatives (Merser et al., 1975).
    • Synthesis and evaluation of cytotoxicity of certain derivatives, showing potential as inhibitors of tubulin polymerization (Mphahlele & Parbhoo, 2018).
  • Chemical Synthesis Optimization :

    • Optimization of chemical processes, such as the synthesis of a Nav1.8 sodium channel modulator (Fray et al., 2010).
  • Antimicrobial Studies :

Safety And Hazards

2-Acetamido-5-bromopyridine is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It should be handled with care, using personal protective equipment, and in a well-ventilated area .

properties

IUPAC Name

N-(5-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFCOXATGBYERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303622
Record name 2-Acetamido-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-bromopyridine

CAS RN

7169-97-3
Record name 7169-97-3
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Record name 2-Acetamido-5-bromopyridine
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Record name 2-Acetamido-5-bromopyridine
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Synthesis routes and methods I

Procedure details

Acetic anhydride (27.4 mL) was added to a stirred suspension of 2-amino-5-bromopyridine (10.0 g) in acetic acid (40 mL). The mixture was heated at reflux for 4 hours, then cooled to room temperature and then poured into water (200 mL). The resulting solid was collected, washed three times with water (300 ml) and then dried in vacuo at 70° C., affording the title compound as a white solid (10.9 g).
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 25.0 g (144 mmol) of 2-amino-5-bromopyridine in 50 mL of acetic acid and 250 mL of acetic anhydride was heated at reflux for about 2 hours. The reaction mixture was then cooled and poured into 750 mL of water with stirring. After about 1 hour, the solution was adjusted to pH=10 with 50% sodium hydroxide solution and the precipitate was filtered, washed with water and dried to give 26.5 g of the title product as a white flaky solid, mp 175-176° C. 1H nmr (deuteriochloroform): δ=8.29 (d, 1 H); 8.12 (d, 1 H); 7.96 (br, 1 H); 7.78 (d of d, 1 H); 2.19 (s, 3 H). MS (El): m/z=214, 216 (M+, Br isotopes).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-bromopyridine (0.50 g, 2.9 mmol) in THF (10 mL) was added pyridine (343 mg, 4.3 mmol) and acetic anhydride (295 mg, 2.9 mmol) at room temperature and stirred overnight. To the mixture water (30 mL) was added, extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, concentrated to give the title compound (0.58 g, 92%) as a white solid LCMS: 215 [M+2]+; 1HNMR (400 MHz, DMSO-d6) δ 2.09 (s, 3H), 7.97 (dd, J=8.8, 2.4 Hz, 1H), 8.06 (d, J=8.8 Hz, 1H), 8.41 (d, J=1.2 Hz, 1H), 10.64 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

A solution of 2-amino-5-bromopyridine (25.0 g, 144 mmol) in acetic acid (50 ml) and acetic anhydride (25.0 g) was heated at reflux for two hours. The reaction mixture was then cooled and poured into water (750 ml) with stirring. After one hour, the solution was adjusted to pH 10 with 50% sodium hydroxide and the precipitate was filtered, washed with water and dried to give 26.5 g (85%) of the title product as a white flaky solid. mp 175-176° C. 1H NMR (CDCl3): δ=8.29 (d, 1H); 8.12 (d, 1H); 7.96 (br, 1H); 7.78 (d of d, 1H); 2.19 (s, 3H). MS (EI): m/z=214, 216 (M+, Br isotopes).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods V

Procedure details

A solution of 2-amino-5-bromopyridine (25.0 g, 144 mmol) in acetic acid (50 ml) and acetic (25.0 g, anhydride (250 ml) was heated at reflux for two hours. The reaction mixture was then cooled and poured into water (750 ml) with stirring. After one hour, the solution was adjusted to pH 10 with 50% sodium hydroxide and the precipitate was filtered, washed with water and dried to give 26.5 g (85%) of the title product as a white flaky solid. mp 175-176° C. 1H NMR (CDCl3): δ=8.29 (d, 1 H); 8.12 (d, 1 H); 7.96 (br, 1 H); 7.78 (d of d, 1 H); 2.19 (s, 3 H). MS (El): m/z=214, 216 (M+, Br isotopes).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JW Raggon, WM Snyder - Organic process research & …, 2002 - ACS Publications
… An optimized Heck ethylenation of 2-acetamido-5-bromopyridine using a unique catalytic … The final process was carried out on 46.5 mol of 2-acetamido-5-bromopyridine, providing …
Number of citations: 28 pubs.acs.org
A Rajbanshi - 2010 - krex.k-state.edu
… labeling schemes for 2propiamido-5-bromopyridine 4, and 2-acetamido-5-bromopyridine 6................… 39 Figure 2.6 Formation of 1-D strands of 2-acetamido-5-bromopyridine, 6 via NH···O …
Number of citations: 1 krex.k-state.edu
CB Aakeröy, A Rajbanshi, ZJ Li, J Desper - CrystEngComm, 2010 - pubs.rsc.org
In order to examine the balance between co-crystallization and proton transfer in a set of acid–base reactions, molecular electrostatic potential (MEP) surface calculations for substituted …
Number of citations: 55 pubs.rsc.org
R Gallagher, T Qudah, T Balle, M Chebib… - Bioorganic & Medicinal …, 2021 - Elsevier
… The general procedure for Suzuki coupling was applied to 2-acetamido-5-bromopyridine (200 mg, 930 μmol) to yield the ester (12) as a colourless oil (14 mg, 14%). IR (NaCl): 3245 (N …
Number of citations: 1 www.sciencedirect.com
FA RAGAN JR - 1977 - search.proquest.com
… The solvent was removed in vacuo to give the 2-acetamido-5-bromopyridine 1-oxide, recrystallized from benzene/light petroleum (bp 30-60). The resulting acetamidopyridine 1- …
Number of citations: 2 search.proquest.com
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
Aminohalopyridines are obtained by the action of anhydrous halogen acids (hydrogen bromide or hydrogen iodide) on 3-hydroxyglutaronitriles, glutaconitriles or 1, 3-dicyano-2-…
Number of citations: 0 books.google.com
五十嵐喜雄, 下山田誠, 高島大樹, 鈴木哲也… - 日本化学会誌(化学と …, 1992 - jstage.jst.go.jp
Bromination of 2-acetamidopyridines [1], such as 2-acetamidopyridine [1 a], 2-acetamido3-methylpyridine [1 b], 2-acetamido-4-methylpyridine [1 c], 2-acetamido-5-methylpyridine [ld], 2-…
Number of citations: 5 www.jstage.jst.go.jp

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